

Application Note: Determination of TiS₂ Layer Number using Raman Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disulfide*

Cat. No.: *B082468*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Titanium Disulfide (TiS₂), a member of the transition metal dichalcogenide (TMD) family, has garnered significant interest for applications in energy storage and electronics.^{[1][2]} Like other 2D materials, the electronic and vibrational properties of TiS₂ are highly dependent on the number of layers.^[1] Raman spectroscopy provides a rapid, non-destructive, and high-resolution method to accurately determine the layer thickness of TiS₂ flakes, which is crucial for both fundamental research and quality control in device fabrication.^{[3][4]} This document outlines the principles and a detailed protocol for identifying the layer number of 1T-phase TiS₂ using Raman spectroscopy.

Principle

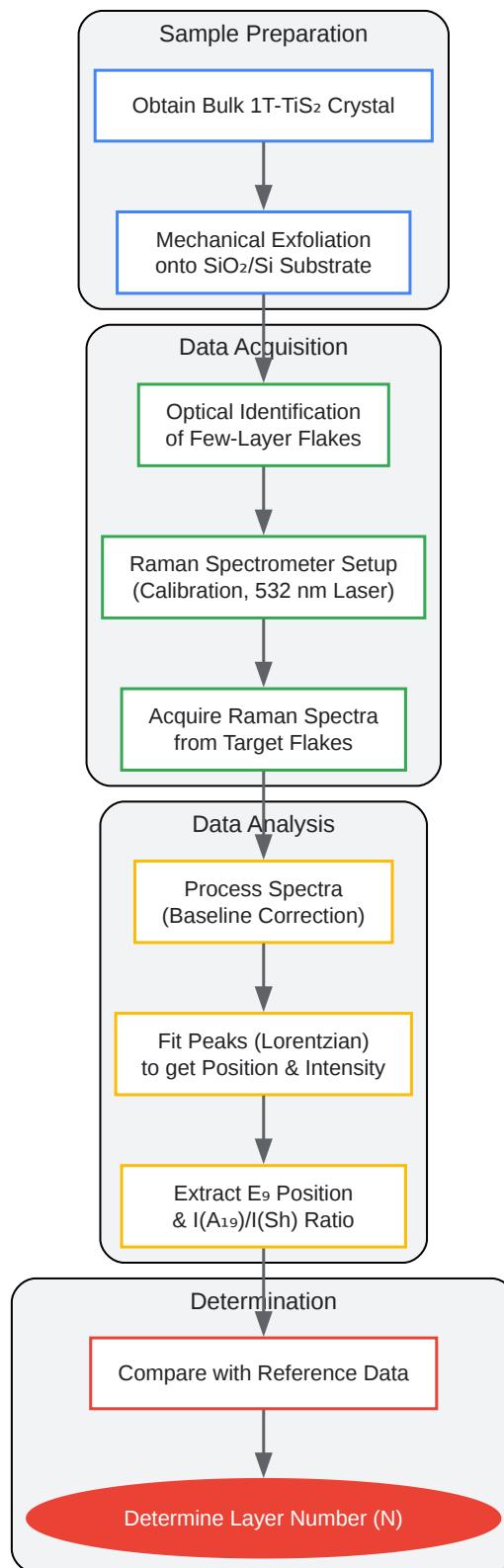
The crystal lattice of 1T-TiS₂ gives rise to two primary Raman-active vibrational modes: the in-plane E_{2g} mode and the out-of-plane A_{1g} mode.^{[1][5]}

- E_{2g} Mode (In-plane): This mode involves the vibration of sulfur atoms in the opposite direction within the plane of the material. Its frequency is sensitive to interlayer van der Waals forces, which strengthen as the number of layers increases. This results in a noticeable "stiffening" or blue shift (increase in wavenumber) of the E_{2g} peak with an increasing number of layers.^[1]

- **A_{1g} Mode (Out-of-plane):** This mode corresponds to the out-of-plane vibration of sulfur atoms. Its frequency is less sensitive to the number of layers compared to the E_g mode.[6]
- **Shoulder (Sh) Peak:** An additional peak, often referred to as a "shoulder" to the A_{1g} mode, appears around 372 cm⁻¹.[1] While its origin has been attributed to defects or nonstoichiometry[5][7], the intensity ratio of the A_{1g} peak to this shoulder peak (I(A_{1g})/I(Sh)) also shows a clear dependence on the layer number and serves as a secondary metric for thickness identification.[1][6]

By analyzing the precise position of the E_g peak and the I(A_{1g})/I(Sh) intensity ratio, the number of layers in exfoliated TiS₂ flakes can be reliably determined for up to five layers.[1]

Data Presentation: Layer-Dependent Raman Features


The following table summarizes the key Raman spectral features that correlate with the number of TiS₂ layers. This data is compiled from studies using a 532 nm excitation laser.[1][6]

Number of Layers (N)	E _g Peak Position (cm ⁻¹)	A _{1g} Peak Position (cm ⁻¹)	I(A _{1g}) / I(Sh) Ratio
1 (Monolayer)	~221	~330	~4.0
2 (Bilayer)	~224	~330	~2.0
3 (Trilayer)	~226	~330	~1.7
4 (Tetralayer)	~228	~330	~1.6
5 (Pentalayer)	>228	~330	~1.5
Bulk	~233-236	~328-335	<1.5

Note: Absolute peak positions can vary slightly based on substrate, strain, and instrument calibration. The relative shift of the E_g peak and the trend in the intensity ratio are the most reliable indicators.

Experimental Workflow

The logical flow for determining the layer number of TiS_2 via Raman spectroscopy is illustrated below.

[Click to download full resolution via product page](#)

Caption: Workflow for TiS₂ layer number determination.

Detailed Experimental Protocol

5.1 Materials and Equipment

- Materials:
 - High-quality bulk 1T-TiS₂ crystal
 - Silicon wafers with a 285 nm or 300 nm thermal oxide layer (SiO₂/Si)
 - High-quality adhesive tape (e.g., Scotch tape)
 - Solvents for cleaning: Acetone, Isopropanol (IPA)
- Equipment:
 - Confocal Raman spectrometer equipped with a visible laser (532 nm is recommended)
 - High-resolution optical microscope (integrated with the Raman system)
 - Low-power and high-power objectives (e.g., 10x, 100x)
 - Nitrogen gas source for cleaning
 - (Optional) Atomic Force Microscope (AFM) for verification of layer number

5.2 Sample Preparation: Mechanical Exfoliation

- Substrate Cleaning: Clean the SiO₂/Si wafer by sonicating in acetone and then IPA for 5 minutes each. Dry the substrate with a gentle stream of nitrogen.
- Crystal Cleavage: Press a piece of adhesive tape firmly onto the bulk TiS₂ crystal. Peel the tape off to cleave away the top layers of the crystal, exposing a fresh surface.

- **Exfoliation:** Take a new piece of tape and press it against the freshly cleaved crystal surface to pick up a thin chunk of TiS_2 .
- **Thinning:** Repeatedly fold and unfold the tape onto itself to progressively thin the TiS_2 chunk. This process will produce a distribution of flakes with varying thicknesses on the tape.
- **Transfer:** Gently press the tape with the exfoliated flakes onto the clean SiO_2/Si substrate. Press firmly for a few seconds, then slowly peel the tape away. Mono- and few-layer flakes will remain on the substrate due to stronger adhesion.

5.3 Raman Spectroscopy Measurement

- **Instrument Setup:**
 - Turn on the Raman spectrometer and allow the laser to stabilize.
 - Calibrate the spectrometer using the silicon peak at $\sim 520.7 \text{ cm}^{-1}$ from the substrate.
 - Select the 532 nm excitation laser.
 - Set the laser power to a low value (<1 mW) to avoid laser-induced damage or heating of the TiS_2 sample.
- **Locating Flakes:**
 - Place the substrate on the microscope stage.
 - Using the optical microscope under a low-power objective (10x), scan the substrate to find the exfoliated flakes.
 - Switch to a high-power objective (100x). Mono- and few-layer flakes exhibit a faint optical contrast against the SiO_2 background. Monolayers will be nearly transparent.
- **Data Acquisition:**
 - Focus the laser spot onto a promising flake.
 - Acquire a full Raman spectrum, typically in the range of 100 cm^{-1} to 500 cm^{-1} .

- Adjust the acquisition time and number of accumulations to achieve a good signal-to-noise ratio.
- Repeat the measurement for multiple spots on the same flake and on different flakes to ensure consistency.

5.4 Data Analysis

- Spectral Processing:
 - Load the acquired spectrum into analysis software.
 - Perform a baseline correction to remove any fluorescence background.
 - Remove any sharp spikes resulting from cosmic rays.
- Peak Fitting:
 - Identify the E_9 , A_{19} , and Sh peaks in the spectrum.
 - Fit these peaks using a Lorentzian function to accurately determine their center position (wavenumber) and intensity (peak height or area).
- Layer Number Determination:
 - Primary Metric: Compare the extracted E_9 peak position to the values in the reference table (Section 3). A peak near 221 cm^{-1} indicates a monolayer.[\[1\]](#)
 - Secondary Metric: Calculate the intensity ratio $I(A_{19})/I(Sh)$. A ratio of ~ 4.0 is characteristic of a monolayer, while a ratio of ~ 2.0 indicates a bilayer.[\[1\]](#)[\[6\]](#)
 - Use both metrics to confidently assign the layer number to the measured flake.

Conclusion

Raman spectroscopy is a powerful and indispensable tool for the characterization of 2D materials. By analyzing the systematic shifts in the in-plane E_9 phonon mode and the intensity ratio of the A_{19} to the shoulder peak, one can rapidly and non-destructively determine the

number of layers in TiS₂ flakes. This protocol provides a reliable framework for researchers to accurately characterize their materials, which is a critical step for advancing their use in next-generation technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thickness-Dependent Characterization of Chemically Exfoliated TiS₂ Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phantomsfoundation.com [phantomsfoundation.com]
- 3. researchgate.net [researchgate.net]
- 4. Raman spectroscopy characterization of two-dimensional materials [cpb.iphy.ac.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Determination of TiS₂ Layer Number using Raman Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082468#raman-spectroscopy-for-layer-number-determination-of-tis2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com